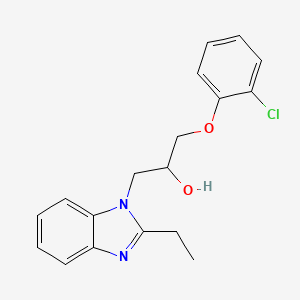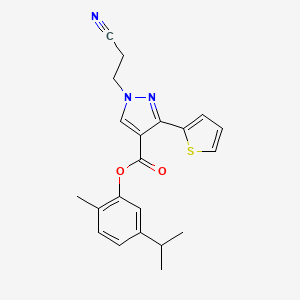![molecular formula C22H26O3 B5085132 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene is a chemical compound that belongs to the family of allylphenol ethers. It is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene is not fully understood. However, it has been suggested that it may exert its pharmacological effects through the inhibition of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, it has been shown to reduce pain in animal models of inflammation. Furthermore, it has been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene in lab experiments include its potential pharmacological properties and its synthetic nature, which allows for consistent and reproducible results. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for the study of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene. These include further studies on its mechanism of action, potential side effects, and toxicity. Additionally, it could be studied for its potential use in the treatment of various inflammatory and cancer-related diseases. Furthermore, it could be studied for its potential use as an antioxidant and in the prevention of oxidative damage.
Synthesemethoden
The synthesis of 4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allylbromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-(2-allylphenoxy)propyl bromide in the presence of a base such as sodium hydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene has been widely used in scientific research due to its potential pharmacological properties. It has been studied for its anti-inflammatory, analgesic, and antioxidant effects. Additionally, it has been shown to have potential anticancer activity.
Eigenschaften
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-[3-(2-prop-2-enylphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-9-18-13-14-21(22(17-18)23-3)25-16-8-15-24-20-12-7-6-11-19(20)10-5-2/h4-7,11-14,17H,1-2,8-10,15-16H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEKMHCXITUUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5085100.png)


![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{methyl[(3-methyl-2-pyridinyl)methyl]amino}nicotinamide](/img/structure/B5085134.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5085137.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)